Cas no 53309-89-0 (Benzeneethanamine, a-ethyl-)
Benzeneethanamine, a-ethyl- structure
Product Name:Benzeneethanamine, a-ethyl-
Numero CAS:53309-89-0
MF:C10H15N
MW:149.232802629471
CID:371262
PubChem ID:103771
Update Time:2025-04-19
Benzeneethanamine, a-ethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine, a-ethyl-
- 1-PHENYL-2-AMINOBUTANE
- 1-phenylbutan-2-amine
- 1-Phenyl-2-amino-butan
- benzeneethanamine, alpha-ethyl-
- Phenethylamine, .alpha.-ethyl-
- NS00018421
- beta-Phenyl-n-butyl-amin
- 1-Benzylpropylamine
- AKOS008135523
- 1-Fenylo-3-metylo-aminopropan
- 1-Phenyl-2-butanamine
- Z431980016
- L76NRN6FL5
- 1-Phenyl-2-amino-butan [German]
- 1-Benzyl-propylamine
- IOLQWLOHKZENDW-UHFFFAOYSA-N
- DL-alpha-Ethylphenethylamine
- AM20040652
- 30543-88-5
- Phenylisobutylamine
- EN300-65190
- BDBM50028649
- Phenethylamine, alpha-ethyl-, (+/-)-
- Aurora KA-7111
- 53309-89-0
- 2-Amino-1-phenylbutane
- beta-Phenyl-N-butylamine
- Phenethylamine, alpha-ethyl-
- 1-Fenylo-3-metylo-aminopropan [Polish]
- Y13611
- alpha-ethylphenethylamine
- SCHEMBL43428
- 1-benzyl-propyl-amine
- AB91931
- (+/-)-alpha-Ethylphenylethylamine
- Q15409350
- BRN 2690196
- CHEMBL21360
- PD042417
- DTXSID50874112
- beta-Phenyl-n-butyl-amin [German]
-
- Inchi: 1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3
- Chiave InChI: IOLQWLOHKZENDW-UHFFFAOYSA-N
- Sorrisi: NC(CC)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 149.12055
- Massa monoisotopica: 149.120449
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 95
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 26
Proprietà sperimentali
- Densità: 0.936
- Punto di ebollizione: 228.8°C at 760 mmHg
- Punto di infiammabilità: 95.9°C
- Indice di rifrazione: 1.521
- PSA: 26.02
Benzeneethanamine, a-ethyl- Letteratura correlata
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
53309-89-0 (Benzeneethanamine, a-ethyl-) Prodotti correlati
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- 30543-88-5(1-Phenyl-2-butanamine)
- 4275-43-8(1,3-diphenylpropan-2-amine)
- 22374-89-6(1-Methyl-3-phenylpropylamine)
- 937-52-0((R)-4-Phenyl-2-butanamine)
- 63951-01-9(1-Phenylpentan-2-amine)
- 22148-77-2(1-methyl-3-phenylpropylamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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